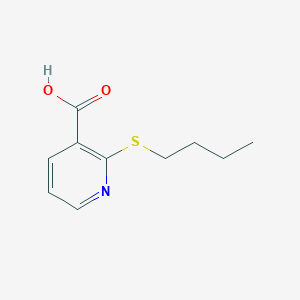

2-Butylsulfanyl-nicotinic acid

Description

Contextualization of Nicotinic Acid as a Core Pharmacophore in Medicinal Chemistry Research

Nicotinic acid, a simple pyridine-3-carboxylic acid, is a fundamental building block in the development of new drugs. researchgate.netwikipedia.orgnih.gov Its importance as a pharmacophore has been recognized for decades, initially stemming from its role as a vitamin and its use in treating pellagra. nih.gov Beyond its nutritional significance, nicotinic acid has been a clinical agent for managing high cholesterol levels for over half a century. nih.govwjgnet.com

The pharmacophoric nature of nicotinic acid lies in its key structural features: a pyridine (B92270) ring and a carboxylic acid group. pnas.org These elements allow for specific interactions with biological targets. For instance, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many receptors. pnas.orgacs.org The carboxylic acid moiety is also vital, often engaging in interactions with receptors like the G protein-coupled receptor GPR109A (HM74A). nih.gov The versatility of the nicotinic acid scaffold allows for modifications at various positions on the pyridine ring, enabling the fine-tuning of its pharmacological properties. nih.gov

Overview of Substituted Nicotinic Acid Derivatives in Drug Discovery and Development

The strategic modification of the nicotinic acid core has given rise to a vast library of derivatives with diverse therapeutic applications. researchgate.netnih.gov Researchers have explored substitutions at various positions of the pyridine ring to enhance potency, selectivity, and pharmacokinetic profiles. These derivatives have shown promise in a multitude of therapeutic areas, including as anti-inflammatory, analgesic, and antimicrobial agents. jst.go.jpmdpi.comnih.gov

For example, the synthesis of 2-substituted phenyl derivatives of nicotinic acid has yielded compounds with significant analgesic and anti-inflammatory activities. jst.go.jp Other modifications, such as the creation of acylhydrazone derivatives, have led to the discovery of potent antibacterial and antifungal agents. mdpi.comnih.gov The introduction of different functional groups can dramatically alter the biological activity of the parent nicotinic acid molecule, highlighting the power of chemical substitution in drug discovery. researchgate.net These studies underscore the immense potential of the nicotinic acid scaffold as a platform for developing novel therapeutics.

Specific Focus on Butylsulfanyl Functionalization in Nicotinic Acid Scaffolds

The introduction of a butylsulfanyl group onto the nicotinic acid scaffold represents a specific and significant area of chemical exploration. The butylsulfanyl group, a four-carbon alkyl chain attached via a sulfur atom, can significantly impact the physicochemical properties of the parent molecule. This functionalization can increase the lipophilicity of the compound, which may influence its ability to cross cell membranes and interact with biological targets. smolecule.com

The sulfur atom in the butylsulfanyl group can also participate in various chemical reactions, such as nucleophilic substitutions and oxidations, providing further avenues for chemical modification. smolecule.com The presence of alkylthio groups, such as butylsulfanyl, is a common strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of a lead compound. epo.org In the context of nicotinic acid, the butylsulfanyl group can be introduced at different positions on the pyridine ring, with each position potentially leading to distinct biological outcomes.

Significance of 2-Butylsulfanyl-nicotinic Acid as a Precursor or Bioactive Moiety in Advanced Chemical Entities

The compound this compound is of particular interest due to its potential as both a bioactive molecule and a key intermediate in the synthesis of more complex and potent drugs. As a standalone molecule, its unique combination of the nicotinic acid pharmacophore and the butylsulfanyl group could confer specific biological activities.

More significantly, this compound can serve as a valuable precursor for the creation of more elaborate chemical structures. The carboxylic acid and the butylsulfanyl group provide reactive handles for further chemical modifications, allowing for its incorporation into larger and more complex drug candidates. For instance, it can be a component in the development of potent inhibitors of enzymes like 5-lipoxygenase-activating protein (FLAP), which are implicated in inflammatory diseases. acs.orgresearchgate.net The tert-butylsulfanyl group, a close structural relative, has been incorporated into highly potent and selective inhibitors of RIP2 kinase, a key player in the innate immune system. acs.org This highlights the potential for sulfur-containing functional groups to contribute to the development of advanced therapeutic agents.

Below is a table summarizing the key properties of nicotinic acid and a related butylsulfanyl-containing compound.

| Property | Nicotinic Acid | 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid |

| IUPAC Name | Pyridine-3-carboxylic acid | 2-butylsulfanylcarbothioylsulfanylpropanoic acid |

| Molecular Formula | C6H5NO2 | C8H14O2S3 |

| Molecular Weight | 123.11 g/mol | 238.4 g/mol |

| CAS Number | 59-67-6 | 480436-46-2 |

| Physical Description | White crystalline powder | - |

| Melting Point | 236-239 °C | - |

| Water Solubility | 18 g/L | - |

Data sourced from PubChem and Alfa Chemistry. nih.govalfa-chemistry.comchemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

2-butylsulfanylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H13NO2S/c1-2-3-7-14-9-8(10(12)13)5-4-6-11-9/h4-6H,2-3,7H2,1H3,(H,12,13) |

InChI Key |

KMFYVJZFIDLUSK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=C(C=CC=N1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butylsulfanyl Nicotinic Acid and Analogues

Strategies for the Direct Synthesis of 2-Butylsulfanyl-nicotinic Acid

The direct synthesis of this compound can be approached through methods that build the molecule in a largely pre-assembled form or through the direct introduction of the butylthio group onto a nicotinic acid framework.

Thiolation Reactions at the Pyridine (B92270) 2-Position

Thiolation at the 2-position of a pyridine ring is a key step in the synthesis of 2-alkylsulfanyl-nicotinic acids. This can be accomplished by reacting a suitable pyridine precursor with a thiolating agent. robinsonbrothers.uk A common strategy involves the use of a pyridine derivative with a good leaving group, such as a halogen, at the 2-position. The reaction with butanethiol or its corresponding thiolate salt then introduces the butylsulfanyl group.

Reaction Pathways Involving Nicotinic Acid Precursors

The synthesis can commence from readily available nicotinic acid or its derivatives. mdpi.com One of the most prevalent methods involves starting with 2-chloronicotinic acid. nih.gov The chloro-substituent at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) by a sulfur nucleophile. wikipedia.org The reaction of 2-chloronicotinic acid with butanethiol in the presence of a base affords this compound. The base is crucial for deprotonating the thiol to form the more nucleophilic thiolate anion.

Another approach could involve the oxidative ammonolysis of a substituted pyridine, followed by hydrolysis to the nicotinic acid, although this is a more industrial process for the parent nicotinic acid. mdpi.com

Esterification and Hydrolysis Routes to the Acid Form

In many synthetic schemes, the carboxylic acid group of nicotinic acid is protected as an ester to prevent side reactions. scholarsresearchlibrary.com For instance, 2-chloronicotinic acid can be first esterified to its corresponding methyl or ethyl ester. scholarsresearchlibrary.com This ester is then subjected to a nucleophilic substitution reaction with butanethiolate. The resulting 2-butylsulfanyl-nicotinate ester is subsequently hydrolyzed under acidic or basic conditions to yield the final this compound. libretexts.orglibretexts.org Basic hydrolysis, often termed saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt. libretexts.orglibretexts.org

General Approaches to the Synthesis of Nicotinic Acid Derivatives Bearing Sulfanyl (B85325) Substituents

Broader strategies for synthesizing nicotinic acid derivatives with sulfanyl groups often rely on well-established organic reactions, providing versatility in introducing various alkyl or aryl thioethers.

Nucleophilic Aromatic Substitution on Halogenated Nicotinic Acid Intermediates

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of these derivatives. wikipedia.org The pyridine ring, especially when substituted with electron-withdrawing groups, is activated towards nucleophilic attack. libretexts.org Halogenated nicotinic acids, particularly 2-chloro- or 2-bromonicotinic acid, are excellent substrates for this reaction. nih.gov The reaction with a variety of thiols (R-SH) in the presence of a base allows for the synthesis of a diverse library of 2-(alkylsulfanyl)- and 2-(arylsulfanyl)nicotinic acids. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The presence of the carboxylic acid or an ester group at the 3-position can influence the reactivity of the pyridine ring.

| Starting Material | Reagent | Product | Reaction Type |

| 2-Chloronicotinic acid | Butanethiol, Base | This compound | Nucleophilic Aromatic Substitution |

| Ethyl 2-chloronicotinate | Butanethiol, Base | Ethyl 2-butylsulfanyl-nicotinate | Nucleophilic Aromatic Substitution |

| Ethyl 2-butylsulfanyl-nicotinate | NaOH(aq), then HCl(aq) | This compound | Saponification/Hydrolysis |

Coupling Reactions Involving Thiol Moieties

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-sulfur bonds. Palladium-, copper-, and nickel-catalyzed reactions have been developed for thioetherification. uni-regensburg.deresearchgate.net For instance, a palladium-catalyzed coupling reaction could potentially be employed between a halogenated nicotinic acid derivative and butanethiol. mdpi.com Another approach is the Liebeskind-Srogl cross-coupling, which involves the reaction of a thioester with a boronic acid, catalyzed by palladium with a copper(I) co-catalyst. wur.nl While not a direct thiolation with a thiol, this methodology allows for the formation of aryl-sulfur bonds and could be adapted for the synthesis of related structures.

Recent advancements have also explored visible-light-induced, nickel-catalyzed C-S cross-coupling reactions, which can proceed under mild conditions. uni-regensburg.de These methods offer an alternative to traditional transition-metal-catalyzed reactions and can be highly efficient for the synthesis of thioethers. uni-regensburg.de

| Catalyst System | Reactant 1 | Reactant 2 | Product Type |

| Palladium/Ligand | Halogenated Nicotinic Acid Derivative | Thiol | Thioether Nicotinic Acid Derivative |

| Nickel/Photocatalyst | Halogenated Nicotinic Acid Derivative | Thiol | Thioether Nicotinic Acid Derivative |

| Copper | Halogenated Nicotinic Acid Derivative | Thiol | Thioether Nicotinic Acid Derivative |

Optimization of Synthetic Pathways

The synthesis of this compound and its analogues typically proceeds via the S-alkylation of a 2-mercaptonicotinic acid precursor. The optimization of this synthetic route is crucial for achieving high efficiency and purity. Key areas of focus include enhancing reaction yields and fine-tuning conditions to ensure precise chemical selectivity.

Yield Enhancement Strategies

Maximizing the yield of 2-alkylthio-nicotinic acid derivatives is a primary objective in their synthesis. The choice of base and solvent system is a critical factor influencing the outcome of the S-alkylation reaction. Several methodologies have been explored to drive the reaction towards completion and improve the isolated yield of the desired product.

One common strategy involves the use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF). acs.org This combination effectively deprotonates the thiol group, creating a highly reactive thiolate nucleophile that readily attacks the alkyl halide. An alternative approach utilizes weaker bases like potassium carbonate (K2CO3) in a solvent such as acetone. acs.org A particularly effective method for S-alkylation employs cesium carbonate (Cs2CO3) in DMF; this mild base has been shown to afford good to excellent yields. academie-sciences.fr The use of phase-transfer catalysis (PTC) also represents a viable strategy for enhancing yield by facilitating the transfer of the thiolate nucleophile between phases. medcraveonline.com

| Method | Base | Solvent | Typical Substrate | Outcome / Yield | Reference |

| A | NaH | DMF | N-(4-fluorophenyl)-6-mercapto-nicotinamide | Effective for S-alkylation | acs.org |

| B | K2CO3 | Acetone | N-(4-fluorophenyl)-6-mercapto-nicotinamide | Alternative conditions for S-alkylation | acs.org |

| C | Cs2CO3 | DMF | N-(4-fluorophenyl)-6-mercapto-nicotinamide | Effective for S-alkylation | acs.org |

| D | Cs2CO3 | Anhydrous DMF | 3,4-dihydropyrimidin-2(1H)-thione | Good to excellent yields | academie-sciences.fr |

| E | PTC | Toluene / H2O | Phenol | High yield of ether product | medcraveonline.com |

This table presents various conditions used for alkylation reactions on related sulfur and oxygen nucleophiles, illustrating strategies applicable for yield enhancement.

Reaction Condition Tuning for Selectivity

Achieving regioselectivity is paramount when synthesizing this compound, as the precursor, 2-mercaptonicotinic acid, possesses multiple potentially reactive sites: the sulfur atom, the ring nitrogen, and the carboxylic acid oxygen. Reaction conditions must be carefully controlled to ensure the alkylation occurs exclusively at the sulfur atom (S-alkylation).

The choice of base plays a significant role in directing the regioselectivity. Mild bases, such as cesium carbonate (Cs2CO3), have been demonstrated to favor selective S-alkylation. academie-sciences.fr Temperature is another critical parameter. For some heterocyclic thiones, conducting the reaction at room temperature favors the formation of S-alkylation products, whereas elevating the temperature can lead to an increase in N-alkylation byproducts. researchgate.net The use of aprotic solvents is generally preferred to avoid side reactions involving the solvent. fiveable.me Careful control over temperature, typically employing low temperatures (e.g., -78°C to room temperature), and the selection of a non-nucleophilic base are key to preventing unwanted side reactions and ensuring high selectivity. medcraveonline.comfiveable.me

| Parameter | Condition | Effect on Selectivity | Reference |

| Base | Mild base (e.g., Cs2CO3) | Promotes regioselective S-alkylation. | academie-sciences.fr |

| Temperature | Room Temperature | Favors S-alkylation over N-alkylation for certain thiones. | researchgate.net |

| Temperature | Elevated Temperature (e.g., 70°C) | May increase formation of N-alkylation byproducts. | researchgate.net |

| Solvent | Aprotic Solvents (e.g., DMF, THF) | Minimizes solvent-related side reactions. | fiveable.me |

This table summarizes how tuning reaction conditions can influence the selectivity of alkylation on heterocyclic compounds with multiple nucleophilic sites.

Derivatization Strategies for this compound

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into other functionalities, such as amides and esters. These derivatization strategies are employed to modulate the compound's physicochemical properties, explore structure-activity relationships, or synthesize prodrugs with improved pharmacokinetic profiles.

Amide Formation and Related Functional Group Transformations

The conversion of the carboxylic acid group of this compound to an amide is a common and important transformation. Amide functionalities are prevalent in bioactive molecules. nih.gov The reaction is typically achieved by activating the carboxylic acid and then reacting it with a primary or secondary amine. libretexts.org

A variety of coupling reagents have been developed to facilitate this transformation under mild conditions. nih.gov A standard protocol involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a non-nucleophilic base. nih.gov The use of EDC with a catalytic amount of HOBt and a base like N,N-diisopropylethylamine (DIPEA) in a solvent like acetonitrile (B52724) has been shown to be a convenient protocol for coupling functionalized carboxylic acids with amines. nih.gov Another effective coupling reagent for condensing nicotinic acid derivatives with anilines is 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ). acs.org

| Coupling Reagent System | Amine Type | Conditions | Outcome | Reference |

| EDC / HOBt (cat.) / DMAP / DIPEA | Electron deficient amines | Acetonitrile, RT | Good to excellent yields | nih.gov |

| EEDQ | 4-Fluoroaniline | Dichloromethane, RT | Effective condensation | acs.org |

| DCC / DMAP | General amines | CH2Cl2, RT | Standard coupling method | nih.gov |

| BOPCl / Et3N | Electron deficient amines | CH2Cl2, RT | Sluggish for some substrates | nih.gov |

This table outlines various reagent systems for amide bond formation, applicable to the derivatization of this compound.

Esterification for Prodrug or Intermediate Synthesis

Esterification of the carboxylic acid group of this compound is another key derivatization strategy. This can be done to produce synthetic intermediates or, more commonly, to create ester prodrugs. researchgate.netnih.gov Prodrugs are inactive derivatives that convert to the active parent drug in the body, a strategy often used to improve solubility, permeability, stability, or to achieve sustained release. nih.govnih.gov For instance, a niacin (nicotinic acid) prodrug was synthesized to be a substrate for a specific transporter, potentially allowing for prolonged drug release. nih.gov

| Esterification Method | Reagents | Conditions | Key Features | Reference |

| Fischer Esterification | Alcohol (as solvent), H2SO4 (cat.) | Reflux | Equilibrium reaction; requires excess alcohol. | nih.govmasterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC (or DIC), DMAP (cat.) | Anhydrous DCM, RT | Mild, neutral conditions; good for sensitive substrates. | nih.gov |

| Amide Acetal | N,N-dimethylformamide dimethyl acetal | THF or Dioxane | Can be used for severely hindered carboxylic acids. | researchgate.net |

This table compares common methods for esterifying carboxylic acids, which can be applied to produce esters of this compound for various purposes.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies of 2-Butylsulfanyl-nicotinic Acid and Derivatives with Biological Targets

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules. Among these, docking studies are pivotal for predicting how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. mdpi.commdpi.com

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic and inflammatory diseases. nih.govnih.gov It is activated by long-chain free fatty acids. nih.govnih.gov Given the structural features of this compound, which combines a nicotinic acid head with a flexible butyl-sulfur tail, GPR120 presents a plausible biological target.

Molecular docking simulations are employed to predict the preferred orientation of the ligand when bound to the receptor, forming a stable complex. nih.gov In a hypothetical docking study of this compound with a homology model of GPR120, the nicotinic acid portion would be expected to form key interactions, such as hydrogen bonds, with polar residues in the binding pocket. The butylsulfanyl chain would likely occupy a hydrophobic pocket within the receptor. The results of such a study could predict the specific amino acid residues crucial for binding, guiding the design of more potent derivatives. For instance, interactions with specific tryptophan or tyrosine residues are often observed in ligand-receptor complexes. nih.gov

Table 1: Illustrative Predicted Interactions from a Hypothetical Docking Study of this compound with GPR120

| Ligand Moiety | Potential Interacting Residue in GPR120 | Predicted Interaction Type | Estimated Distance (Å) |

|---|---|---|---|

| Carboxylic Acid (Oxygen) | Arginine (Arg) | Hydrogen Bond / Salt Bridge | 2.8 |

| Pyridine (B92270) Ring (Nitrogen) | Serine (Ser) | Hydrogen Bond | 3.1 |

| Butylsulfanyl Chain | Leucine (Leu), Valine (Val) | Hydrophobic (van der Waals) | N/A |

| Pyridine Ring | Tyrosine (Tyr) | π-π Stacking | 3.5 |

A primary goal of docking and other computational methods is to estimate the binding affinity between a ligand and its target. mdpi.comnih.gov Binding affinity is quantified by parameters such as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating stronger binding. mdpi.comnih.gov Scoring functions in docking programs provide a score that attempts to correlate with this binding energy. mdpi.com These scores are calculated based on terms representing enthalpic contributions like hydrogen bonds and electrostatic interactions, as well as entropic penalties associated with the loss of conformational freedom upon binding. mdpi.com

While a precise Kd value for this compound is not publicly available, computational estimates can rank it against other potential ligands, prioritizing those with the most favorable (i.e., lowest) calculated binding energies for further experimental validation. nih.govnih.gov

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. physchemres.org These calculations provide information on the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The energy of HOMO is related to the molecule's ability to donate electrons, while the energy of LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability. physchemres.org

For this compound, these calculations can predict its reactivity, stability, and sites susceptible to electrophilic or nucleophilic attack. A smaller energy gap generally suggests higher reactivity. Such theoretical predictions are valuable for understanding the molecule's chemical behavior. physchemres.org

Table 2: Representative Quantum Chemical Properties for Nicotinic Acid Scaffolds (Illustrative Data)

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 |

| Dipole Moment (μ) | Measure of molecular polarity | 3.2 D |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis explores the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of single bonds. researchgate.net this compound has several rotatable bonds, particularly in its butylsulfanyl side chain, allowing it to adopt various shapes. Understanding the preferred conformations is crucial as the bioactive conformation (the shape the molecule adopts when binding to a target) may not be its lowest energy state in isolation. researchgate.net

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time. nih.govresearchgate.net By simulating the movements of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in water or near a cell membrane. cuny.eduwesleyan.edu These simulations can show conformational transitions, ligand-solvent interactions, and the stability of ligand-protein complexes, offering a more realistic view than static docking models. nih.govnih.gov

In Silico Prediction of Bioactivity Profiles for Related Butylsulfanyl-Nicotinamide Scaffolds

Beyond studying a single molecule, computational methods can predict the biological activities of a whole class of related compounds, such as butylsulfanyl-nicotinamide scaffolds. nih.gov In silico bioactivity prediction uses a molecule's structure to forecast its potential biological effects and targets. core.ac.ukresearchgate.net

Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling build mathematical models that correlate chemical structure with biological activity. By analyzing a library of butylsulfanyl-nicotinamide derivatives, where the length of the alkyl chain, the position of the sulfur atom, or substitutions on the pyridine ring are varied, a QSAR model could predict which modifications are most likely to enhance activity for a specific target. This approach accelerates the drug discovery process by identifying the most promising candidates for synthesis and experimental testing, saving time and resources. nih.govresearchgate.net

Preclinical Biological Evaluation and Mechanistic Studies

Receptor Agonism/Antagonism Studies

Scientific literature currently lacks specific studies evaluating the direct agonist or antagonist activity of 2-Butylsulfanyl-nicotinic acid on the G protein-coupled receptor 120 (GPR120). GPR120 is recognized as a receptor for long-chain free fatty acids, such as omega-3 fatty acids, and its activation is linked to potent anti-inflammatory and insulin-sensitizing effects nih.gov. While various synthetic agonists for GPR120 have been developed and studied for their therapeutic potential in metabolic diseases, research to characterize the specific interaction, if any, between this compound and GPR120 has not been published nih.govmdpi.com.

The primary molecular target for nicotinic acid and its derivatives is the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A nih.govwikipedia.org. This receptor is a G protein-coupled receptor (GPCR) that is highly expressed in adipocytes and various immune cells nih.govnih.gov.

Upon binding by a ligand such as nicotinic acid, HCA2 undergoes a conformational change and couples exclusively to the Gi/o family of inhibitory G proteins nih.gov. This activation initiates a downstream signaling cascade characterized by the inhibition of adenylyl cyclase. The suppression of adenylyl cyclase activity leads to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) nih.gov. A reduction in cAMP levels subsequently causes a decrease in the activity of Protein Kinase A (PKA), a key enzyme in several metabolic pathways nih.gov. This signaling pathway is central to the primary metabolic effects attributed to the nicotinic acid class of compounds, particularly the inhibition of lipolysis in fat cells. A variety of synthetic agonists have been developed to target this receptor, aiming to replicate the therapeutic effects of niacin nih.govacs.org.

Enzyme Modulation and Inhibition Studies

Within the class of nicotinic acid derivatives, niacin has been shown to directly inhibit the activity of Diacylglycerol Acyltransferase-2 (DGAT2), a critical enzyme in the final step of triglyceride synthesis in the liver nih.gov. In vitro studies using the human hepatocyte cell line, HepG2, demonstrated that niacin inhibits microsomal DGAT activity in a dose-dependent manner, with an IC50 value of 0.1 mM nih.gov.

Enzyme kinetic analyses revealed that niacin acts as a noncompetitive inhibitor of DGAT2. The apparent Michaelis constant (Km) for the substrates remained unchanged in the presence of niacin, while the maximum reaction velocity (Vmax) was reduced nih.gov. This pattern is a hallmark of noncompetitive inhibition, suggesting that niacin binds to a site on the DGAT2 enzyme distinct from the active site for its substrates, oleoyl-CoA or sn-1,2-dioleoylglycerol nih.govresearchgate.net. This inhibitory action is specific to DGAT2, as niacin was found to have no effect on the activity of DGAT1 nih.govresearchgate.net. This selective inhibition of DGAT2 is proposed as a major mechanism for the triglyceride-lowering effects of the nicotinic acid class nih.govnih.gov.

| Parameter | Value | Substrate | Cell Line |

|---|---|---|---|

| IC50 | 0.1 mM | N/A | HepG2 |

| Apparent Km | 8.3 µM | [14C]oleoyl-CoA | HepG2 |

| Apparent Km | 100 µM | sn-1,2-dioleoylglycerol | HepG2 |

| Inhibition Type | Noncompetitive |

Data derived from studies on nicotinic acid in HepG2 cells. nih.gov

The anti-inflammatory properties of the nicotinic acid class involve the modulation of key inflammatory enzymes in macrophages.

Inducible Nitric Oxide Synthase (iNOS): Studies have shown that niacin and its metabolites can significantly reduce the expression of inducible nitric oxide synthase (iNOS, also known as NOS2) and the production of nitric oxide (NO) in human macrophages stimulated with lipopolysaccharide (LPS) nih.gov. Niacin has also been found to down-regulate iNOS in response to oxidized LDL uptake in macrophage foam cells nih.govresearchgate.net. Further research demonstrated that nicotinamide (B372718), a related compound, prevents the induction of iNOS mRNA in activated macrophage cell lines, indicating that the regulation occurs at the transcriptional level portlandpress.com.

Cyclooxygenase-2 (COX-2): The relationship between the nicotinic acid class and COX-2 is complex. Activation of the HCA2 receptor in certain immune cells of the skin is known to stimulate the release of prostaglandins, a process that requires COX enzymes and is responsible for the flushing side effect researchgate.netresearchgate.net. However, in human monocytes, the primary anti-inflammatory effects of nicotinic acid—such as the reduction of TNF-α, IL-6, and MCP-1—were found to be independent of the prostaglandin (B15479496) pathway, as a COX-2 inhibitor did not alter these effects nih.govnih.gov. In contrast, a separate study on nicotinamide mononucleotide (NMN), a niacin derivative, found that NMN supplementation significantly decreased the expression of COX-2 in LPS-activated macrophages, leading to reduced levels of prostaglandin E2 (PGE2) frontiersin.org. This suggests that while the main anti-inflammatory signaling of nicotinic acid itself may be COX-2 independent, its derivatives can directly suppress COX-2 expression.

A cornerstone of the metabolic action of the nicotinic acid class is the inhibition of hormone-sensitive lipase (B570770) (HSL) in adipocytes nih.govpatsnap.com. HSL is the rate-limiting enzyme responsible for the hydrolysis of stored triglycerides into free fatty acids and glycerol, a process known as lipolysis wikipedia.org.

The inhibition of HSL is an indirect effect mediated by the HCA2 receptor pathway. As described previously, the binding of nicotinic acid to HCA2 on adipocytes leads to Gαi-mediated inhibition of adenylyl cyclase, resulting in lower intracellular cAMP concentrations nih.gov. The activity of HSL is tightly regulated by PKA-dependent phosphorylation; when cAMP levels are high, PKA is active and phosphorylates HSL, thereby activating it nih.gov. By reducing cAMP levels and consequently PKA activity, nicotinic acid prevents the phosphorylation and activation of HSL nih.gov. This leads to a significant decrease in the mobilization of free fatty acids from adipose tissue into the bloodstream .

Cellular and Molecular Pathway Investigations

Emerging research into nicotinic acid derivatives has highlighted their potential to modulate various cellular and molecular pathways central to inflammation and metabolic diseases. While direct experimental data on this compound is limited, the well-documented activities of its parent compound, nicotinic acid, provide a foundational framework for predicting its potential biological effects. The following sections explore these potential effects based on the established mechanisms of nicotinic acid and its analogs.

Modulation of Intracellular cAMP Levels

Nicotinic acid is a known agonist of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). The activation of this receptor by agonists leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels is a key mechanism underlying many of the physiological effects of nicotinic acid.

It is hypothesized that this compound, as a derivative of nicotinic acid, may also function as a GPR109A agonist. If this is the case, it would be expected to modulate intracellular cAMP levels in a similar manner. The binding of this compound to GPR109A would likely trigger a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi). The activated Gi would then inhibit adenylyl cyclase activity, resulting in a measurable decrease in intracellular cAMP.

Table 1: Predicted Effect of this compound on Intracellular cAMP Levels

| Parameter | Predicted Effect | Underlying Mechanism |

| Intracellular cAMP | Decrease | Inhibition of adenylyl cyclase via GPR109A activation |

Effects on Cytokine and Chemokine Production (e.g., TNF-α, IL-6 in RAW 264.7 macrophage cells)

Nicotinic acid has been shown to exert anti-inflammatory effects by modulating the production of various cytokines and chemokines in immune cells, including macrophages. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for studying inflammation, nicotinic acid has been observed to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net This effect is also largely attributed to the activation of GPR109A and the subsequent downstream signaling events that interfere with pro-inflammatory transcription factors like NF-κB.

Given its structural similarity to nicotinic acid, this compound is postulated to have similar immunomodulatory effects. It is anticipated that in an inflammatory context, such as LPS-stimulated RAW 264.7 cells, this compound could lead to a dose-dependent reduction in the secretion of TNF-α and IL-6.

Table 2: Predicted Effects of this compound on Cytokine Production in RAW 264.7 Macrophages

| Cytokine | Predicted Effect | Potential Mechanism |

| TNF-α | Decrease | GPR109A-mediated inhibition of pro-inflammatory signaling pathways |

| IL-6 | Decrease | GPR109A-mediated inhibition of pro-inflammatory signaling pathways |

Influence on Cellular Redox Balance and Oxidative Stress Markers

Nicotinic acid has been reported to possess antioxidant properties and can influence the cellular redox balance. It can help to mitigate oxidative stress by affecting the levels of key antioxidant molecules and enzymes. One of the proposed mechanisms involves its role in the regeneration of reduced glutathione (B108866) (GSH), a major intracellular antioxidant, from its oxidized form (GSSG). This process is dependent on the availability of NADPH, which can be influenced by nicotinic acid metabolism.

Therefore, it is plausible that this compound could contribute to the maintenance of a healthy cellular redox state. Its presence might enhance the cellular antioxidant capacity, potentially by increasing the GSH/GSSG ratio and reducing the levels of reactive oxygen species (ROS). This would lead to a decrease in oxidative stress markers, such as malondialdehyde (MDA), a product of lipid peroxidation.

Table 3: Predicted Influence of this compound on Oxidative Stress Markers

| Marker | Predicted Effect | Potential Mechanism |

| GSH/GSSG Ratio | Increase | Enhanced regeneration of GSH |

| Reactive Oxygen Species (ROS) | Decrease | Increased antioxidant capacity |

| Malondialdehyde (MDA) | Decrease | Reduction in lipid peroxidation |

Impact on Gene Expression Profiles related to Metabolic and Inflammatory Pathways

The activation of GPR109A by nicotinic acid is known to trigger changes in the expression of a wide range of genes involved in metabolic and inflammatory pathways. mdpi.com In adipocytes, for example, it can downregulate genes involved in lipolysis. In macrophages, it can suppress the expression of genes encoding pro-inflammatory cytokines and enzymes. These changes in gene expression are fundamental to its therapeutic effects.

Consequently, this compound, if it acts as a GPR109A agonist, would be expected to alter gene expression profiles in a similar fashion. In target cells, it could lead to the downregulation of genes promoting inflammation, such as those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2), while potentially upregulating genes associated with anti-inflammatory responses or metabolic regulation.

Table 4: Predicted Impact of this compound on Gene Expression

| Gene Category | Predicted Effect on Expression | Affected Pathway |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Downregulation | Inflammatory Pathways |

| Lipolytic Enzymes | Downregulation | Metabolic Pathways |

| Anti-inflammatory Mediators | Upregulation | Anti-inflammatory Pathways |

In Vitro Biological Activity Assays

Cell-Based Assays for Target Engagement (e.g., hRUP25/GPR109A agonists)

To confirm the activity of this compound as a GPR109A agonist, specific cell-based assays would be required. A common approach involves using a cell line that stably expresses the human GPR109A receptor (hGPR109A). The engagement of the receptor by a ligand can be measured by monitoring downstream signaling events.

One such assay measures changes in intracellular calcium concentration. GPR109A activation can lead to the mobilization of intracellular calcium stores, which can be detected using fluorescent calcium indicators. Another common assay is the measurement of GTPγS binding, which directly assesses the activation of G-proteins upon receptor stimulation. Furthermore, a cAMP inhibition assay would provide direct evidence of the functional consequence of receptor activation. The potency and efficacy of this compound as a hGPR109A agonist would be determined by generating dose-response curves in these assays and calculating parameters such as EC50.

Table 5: Potential In Vitro Assays for this compound Target Engagement

| Assay Type | Principle | Measured Parameter |

| Calcium Mobilization Assay | GPR109A activation leads to intracellular calcium release. | Changes in intracellular calcium concentration |

| GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog to activated G-proteins. | G-protein activation |

| cAMP Inhibition Assay | Measures the reduction in intracellular cAMP levels following GPR109A activation. | Intracellular cAMP concentration |

Enzyme Assays for Specific Targets (e.g., COX-2 binding)

The mechanism of action for this compound has been investigated through computational modeling to understand its interaction with specific enzymatic targets. Molecular docking studies were performed to evaluate the binding affinity of the compound, identified as compound 5b in the study, within the active site of the cyclooxygenase-2 (COX-2) enzyme. nih.gov These in silico analyses are crucial for rationalizing the compound's potential anti-inflammatory activity at a molecular level.

The docking results indicated a favorable interaction between this compound and the COX-2 active site, which is consistent with the biological findings of its anti-inflammatory properties. nih.gov Such studies provide insight into the preferential COX-2 inhibitory potential of the compound, a key characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs) that is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. researchgate.netresearchgate.net

Macrophage Cell Line Studies (e.g., RAW 264.7 for anti-inflammatory screening)

The anti-inflammatory potential of this compound was assessed using the murine macrophage cell line RAW 264.7. This cell line is a standard in vitro model for screening compounds that can modulate inflammatory responses. When stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), RAW 264.7 cells produce a variety of pro-inflammatory mediators.

In these studies, this compound (compound 5b) was among the most active derivatives of nicotinic acid selected for further evaluation. nih.gov The compound was tested for its ability to inhibit the production of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the stimulated macrophage cells. The results demonstrated that this compound exhibited an inhibitory potency on these inflammatory markers that was comparable to that of the reference drug, ibuprofen. nih.gov

Nitrite (B80452) Inhibition Assays in Inflammatory Models

To further quantify its anti-inflammatory activity, this compound was evaluated for its ability to inhibit nitrite production in stimulated RAW 264.7 macrophages. Nitrite is a stable oxidation product of nitric oxide (NO), a key signaling molecule in inflammation produced by the enzyme inducible nitric oxide synthase (iNOS). Overproduction of NO is a hallmark of the inflammatory process.

The Griess assay, a common method for measuring nitrite concentration, was used to screen a series of newly synthesized nicotinic acid derivatives. nih.gov The results showed that this compound (compound 5b) was one of the most potent compounds, exhibiting significant nitrite inhibition activity. nih.gov This potent inhibition of the NO pathway further supports the compound's significant anti-inflammatory profile observed in cell-based assays. nih.gov

Table 1: Summary of In Vitro Preclinical Evaluation of this compound

| Assay | Target/Model | Key Finding | Reference |

|---|---|---|---|

| Enzyme Binding | COX-2 (Molecular Docking) | Favorable binding interactions in the active site, consistent with biological activity. | nih.gov |

| Cell-Based Assay | LPS/IFN-γ stimulated RAW 264.7 Macrophages | Inhibition of TNF-α and IL-6 comparable to ibuprofen. | nih.gov |

| Nitrite Inhibition | Griess Assay in RAW 264.7 Cells | Exhibited potent nitrite inhibition activity. | nih.gov |

In Vivo Preclinical Pharmacological Models (Non-Human)

Evaluation of Anti-inflammatory Activity in Animal Models (e.g., carrageenan-induced arthritis in rats)

Following promising in vitro results, this compound (compound 5b) was advanced to in vivo testing to confirm its anti-inflammatory efficacy in a living organism. The carrageenan-induced arthritis model in rats was utilized for this evaluation. nih.gov This widely used model mimics the edema and inflammatory cell infiltration characteristic of acute inflammation.

The study that synthesized and performed the initial evaluation of this compound reported that the compound was assessed in this rat model. nih.gov However, the same study highlighted a significant drawback; in an evaluation of its ulcerogenic profile, the compound displayed severe gastritis. This finding was in contrast to other derivatives tested, such as compound 4h, which showed only mild infiltration of the gastric mucosa. nih.gov

Investigations into Insulin (B600854) Resistance and Metabolic Improvements in Diabetic Animal Models

There is currently no publicly available research data from preclinical studies investigating the specific effects of this compound on insulin resistance or its potential for metabolic improvements in diabetic animal models. While the parent compound, nicotinic acid (niacin), is known to influence glucose metabolism and has been studied for its effects on insulin sensitivity, these effects can be complex, with some studies reporting an increase in insulin resistance with chronic treatment. nih.govnih.govmeadbery.comrupahealth.com Studies in various animal models, including streptozotocin-nicotinamide-induced diabetic rats, have been used to explore the effects of nicotinamide on diabetes, but this research has not been extended to the 2-Butylsulfanyl derivative. mdpi.com

Assessment of Anti-Obesity Effects in Relevant Animal Models

Similar to the lack of data on insulin resistance, there are no specific preclinical studies available that assess the anti-obesity effects of this compound in relevant animal models. Research into the parent compound, niacin, has explored its impact on parameters related to obesity, such as its effects on adipose tissue inflammation and lipid profiles in high-fat diet-fed mice. nih.govnih.gov However, these investigations have not been specifically conducted for this compound, and its potential role in weight management remains unevaluated.

Structure Activity Relationship Sar Studies of 2 Butylsulfanyl Nicotinic Acid and Analogues

Impact of Butylsulfanyl Moiety Modifications on Biological Activity

The butylsulfanyl group at the 2-position of the nicotinic acid scaffold is a key determinant of its biological activity. Modifications to this moiety, such as altering the alkyl chain length, introducing branching, or replacing the sulfur atom, can significantly impact the compound's interaction with its biological target.

Research on related 2-alkylsulfanyl-nicotinic acid derivatives suggests that the length and nature of the alkyl chain are crucial. While specific data for the butyl group in 2-butylsulfanyl-nicotinic acid is not extensively detailed in the provided literature, general principles of SAR in similar series can be applied. For instance, in a series of related compounds, increasing or decreasing the alkyl chain length from four carbons can alter the lipophilicity and steric bulk of the molecule. This, in turn, can affect its binding affinity to the target receptor or enzyme. A shorter chain might lead to a weaker binding due to incomplete occupancy of a hydrophobic pocket, whereas a longer or bulkier chain could introduce steric hindrance, also reducing activity.

For example, studies on 2-(1-adamantylthio)nicotinic acid, which has a bulky, rigid adamantyl group instead of a flexible butyl chain, have demonstrated potent vasorelaxant and antioxidant activities. nih.govmdpi.com This suggests that the nature of the substituent at the thio position significantly influences the pharmacological profile. The adamantyl group's rigidity and lipophilicity likely contribute to a favorable interaction with the target protein. nih.govmdpi.com

To systematically evaluate the impact of the butylsulfanyl moiety, a series of analogues could be synthesized and tested, as outlined in the table below.

| Modification of Butylsulfanyl Moiety | Rationale for Biological Activity Change | Predicted Outcome on Activity |

| Varying Alkyl Chain Length (e.g., methyl, ethyl, pentyl) | Alters lipophilicity and fit within a hydrophobic binding pocket. | Optimal activity is expected at a specific chain length (e.g., butyl), with shorter or longer chains showing reduced activity. |

| Introducing Branching (e.g., isobutyl, sec-butyl, tert-butyl) | Increases steric bulk, which can either enhance or disrupt binding interactions. | Likely to decrease activity due to steric hindrance, unless a specific pocket accommodates the branched shape. |

| Replacement of Sulfur (e.g., with Oxygen or Selenium) | Modifies the electronic properties and bond angles of the linker. | Could lead to a significant change in activity, as the thioether bond is often crucial for interaction. |

| Oxidation of Sulfur (e.g., to sulfoxide (B87167) or sulfone) | Increases polarity and the potential for hydrogen bonding. | May decrease activity if a hydrophobic interaction is required, or increase it if hydrogen bonding is favorable. |

Influence of Substituent Variations on the Pyridine (B92270) Ring

Studies on various nicotinic acid derivatives have shown that both the nature and position of the substituent are critical. For instance, the introduction of electron-withdrawing groups, such as halogens or a nitro group, can significantly alter the electronic density of the pyridine ring. nih.gov In a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, the presence of chloro substituents at the 5- and 6-positions of the pyridine ring resulted in a compound with significantly high fungicidal activity. mdpi.com This highlights the positive impact that electron-withdrawing groups can have on the biological activity of this class of compounds.

Conversely, electron-donating groups, such as methyl or methoxy (B1213986) groups, can also influence activity, often in a manner dependent on their position. researchgate.net The effect of these substituents is not purely electronic; they also contribute to the steric profile of the molecule, which can influence binding. mdpi.com

The table below summarizes the potential effects of various substituents on the pyridine ring of this compound, based on findings from related series. mdpi.comnih.govnih.gov

| Pyridine Ring Position | Substituent Type | Observed/Predicted Effect on Biological Activity | Reference Compound Class |

| 4-position | Electron-withdrawing (e.g., -Cl, -NO2) | Generally leads to longer bond lengths in metal complexes and can introduce specific electronic interactions. nih.gov | NNN pincer-type ligands nih.gov |

| 4-position | Electron-donating (e.g., -OH, -OBn) | Generally leads to shorter bond lengths in metal complexes and increases electron density. nih.gov | NNN pincer-type ligands nih.gov |

| 5-position | Halogen (e.g., -Cl) | Can significantly enhance activity, as seen in fungicidal nicotinamides. mdpi.com | N-(thiophen-2-yl) nicotinamides mdpi.com |

| 6-position | Halogen (e.g., -Cl) | In combination with a 5-chloro substituent, leads to high fungicidal activity. mdpi.com | N-(thiophen-2-yl) nicotinamides mdpi.com |

| 6-position | Aryl group (e.g., phenyl) | Lipophilicity of the aryl group is a crucial element for antimycobacterial activity. mdpi.com | 6-aryl-2-methylnicotinohydrazides mdpi.com |

Effects of Carboxylic Acid Functional Group Modifications

The carboxylic acid group at the 3-position is a critical functional group, often involved in key interactions with biological targets, such as forming hydrogen bonds or salt bridges. drugdesign.org Modification or replacement of this group with bioisosteres is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties.

Common modifications include esterification, amidation, or replacement with other acidic functional groups like tetrazoles. Each modification alters the electronic and steric properties, as well as the hydrogen bonding capacity of the molecule. libretexts.orglibretexts.org

For example, in a study of thionicotinic acid derivatives, the conversion of the carboxylic acid to its corresponding amide and nitrile analogues was explored. nih.govmdpi.com While all compounds exhibited vasorelaxant activity, the parent nicotinic acid derivative was the most potent, suggesting that the carboxylic acid group was optimal for this particular activity. nih.govmdpi.com However, in other systems, esterification or amidation can lead to compounds with improved properties. For instance, the synthesis of 1,3,4-oxadiazoles from 2-benzylsulfanyl-nicotinic acid derivatives, which involves the conversion of the carboxylic acid to a hydrazide and subsequent cyclization, has yielded compounds with promising antimicrobial and antitubercular activities. nih.gov

The following table outlines common modifications to the carboxylic acid group and their likely impact on the biological activity of this compound.

| Modification | Resulting Functional Group | Potential Impact on Biological Activity | Rationale |

| Esterification | Ester (e.g., -COOCH3, -COOCH2CH3) | Often leads to a loss of activity if the acidic proton is required for a key interaction. drugdesign.org May improve cell permeability. | Removes the acidic proton and changes the hydrogen bonding pattern. |

| Amidation | Amide (e.g., -CONH2, -CONHR) | Activity can be retained or modified, depending on the target. The amide can act as a hydrogen bond donor and acceptor. nih.govmdpi.com | The amide group is a common bioisostere for a carboxylic acid. |

| Reduction | Alcohol (-CH2OH) | Significant change in electronic and steric properties, likely leading to a loss of the original activity. | Removes the carbonyl and acidic proton, fundamentally altering the pharmacophore. |

| Replacement with Bioisosteres | Tetrazole, Acylsulfonamide | Can retain or improve activity by mimicking the acidic properties and spatial arrangement of the carboxylic acid. | These groups are known bioisosteres for carboxylic acids in drug design. |

Comparison with Other Sulfanyl-Substituted Nicotinic Acid Derivatives

For instance, 2-(1-adamantylthio)nicotinic acid has been shown to be a potent vasorelaxant. nih.govmdpi.com The bulky and lipophilic adamantyl group appears to be highly effective in this context, suggesting that a large hydrophobic substituent at the 2-sulfanyl position is beneficial for this particular biological activity. In contrast, 2-benzylsulfanyl-nicotinic acid has been used as a scaffold to develop antimicrobial and antitubercular agents. nih.gov The benzyl (B1604629) group, while also hydrophobic, offers different steric and electronic properties compared to the butyl or adamantyl groups.

The activity of these compounds is also influenced by the other substituents on the nicotinic acid core. For example, niclosamide (B1684120) derivatives with trifluoromethyl and pentafluorosulfanyl groups have shown potent anticancer and antifungal activities. mdpi.com This indicates that the combination of a sulfanyl-based substituent and other electron-withdrawing groups can lead to highly active compounds.

The table below provides a comparative overview of different 2-sulfanyl-substituted nicotinic acid derivatives.

| Compound | 2-Sulfanyl Substituent | Reported Biological Activity | Key SAR Insight |

| This compound | Butyl | (Predicted) Dependent on the specific biological target. | The flexible butyl chain offers a balance of lipophilicity and size. |

| 2-(1-Adamantylthio)nicotinic acid | Adamantyl | Vasorelaxant, Antioxidant nih.govmdpi.com | A bulky, rigid hydrophobic group can be highly effective. nih.govmdpi.com |

| 2-Benzylsulfanyl-nicotinic acid | Benzyl | Precursor for antimicrobial and antitubercular agents nih.gov | The aromatic benzyl group provides a different type of hydrophobic and potential π-stacking interaction. nih.gov |

| Niclosamide derivatives with -SCF3 and -SF5 | Trifluoromethylsulfanyl, Pentafluorosulfanyl | Anticancer, Antifungal mdpi.com | Highly electron-withdrawing sulfanyl (B85325) groups can confer potent biological activity. mdpi.com |

Metabolic and Biotransformation Studies Preclinical Research

In Vitro Metabolic Stability in Hepatic Microsomes (Non-Human)

The metabolic stability of a compound is a critical parameter evaluated during preclinical drug development. This is often assessed using in vitro systems such as hepatic microsomes, which are rich in drug-metabolizing enzymes. mercell.comspringernature.comnih.gov For 2-Butylsulfanyl-nicotinic acid, while specific experimental data is not publicly available, a typical in vitro metabolic stability assay would involve incubating the compound with liver microsomes from preclinical species (e.g., rat, mouse, dog, or monkey) in the presence of necessary cofactors like NADPH. nuvisan.comnih.gov The rate of disappearance of the parent compound over time is monitored, usually by LC-MS/MS, to determine key pharmacokinetic parameters. springernature.com

These parameters, including the half-life (t½) and intrinsic clearance (CLint), provide an indication of how extensively the compound is metabolized in the liver. nuvisan.com A compound with high metabolic stability will have a longer half-life and lower intrinsic clearance, suggesting it is less likely to be rapidly eliminated from the body. Conversely, low metabolic stability indicates rapid metabolism.

Table 1: Representative In Vitro Metabolic Stability Data in Preclinical Species This table is a hypothetical representation based on typical assay results for novel chemical entities and is not based on experimental data for this compound.

| Preclinical Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |

| Rat | 45 | 30.8 | Moderate |

| Mouse | 25 | 55.4 | Low |

| Dog | 65 | 21.3 | High |

| Monkey | 58 | 24.0 | High |

Identification of Preclinical Metabolites (Non-Human)

Following incubation with hepatic microsomes or in vivo administration in preclinical models, the identification of metabolites is crucial for understanding the biotransformation pathways of a drug candidate. For this compound, several metabolic transformations can be predicted based on its chemical structure. These would likely involve modifications to both the butylsulfanyl group and the nicotinic acid core.

Common metabolic reactions include oxidation, hydrolysis, and conjugation. The identification of these metabolites is typically achieved using high-resolution mass spectrometry to determine their exact mass and fragmentation patterns, allowing for structural elucidation.

Pathways of Biotransformation of the Butylsulfanyl Group

The butylsulfanyl group of this compound is a likely site for several metabolic reactions. Key predicted biotransformation pathways include:

S-Oxidation: The sulfur atom can undergo oxidation to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This is a common metabolic pathway for thioether-containing compounds.

S-Dealkylation: The butyl group may be cleaved from the sulfur atom, leading to the formation of 2-mercapto-nicotinic acid. The released butyl group would then enter its own metabolic pathways.

Omega-Oxidation of the Butyl Chain: The terminal methyl group of the butyl chain can be oxidized to a primary alcohol, which can be further oxidized to a carboxylic acid.

Omega-1 Oxidation of the Butyl Chain: Oxidation can also occur at the carbon atom adjacent to the terminal methyl group.

Enzymatic Activities Involved in the Metabolism of this compound

The metabolism of this compound is expected to be mediated by several families of drug-metabolizing enzymes, primarily located in the liver.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is responsible for a vast array of oxidative metabolic reactions. nih.gov Specific CYP isozymes, such as those in the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies, are likely involved in the oxidation of the butylsulfanyl group and potentially the pyridine (B92270) ring of the nicotinic acid moiety.

Flavin-containing Monooxygenases (FMOs): FMOs are another class of enzymes that can catalyze the S-oxidation of thioether compounds, leading to the formation of sulfoxides.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): The carboxylic acid group of the nicotinic acid moiety is a potential site for glucuronidation, a major phase II conjugation reaction that increases the water solubility of the compound to facilitate its excretion. nih.gov

Amidases and Acyltransferases: While less common for this structure, these enzymes could potentially be involved in the metabolism of the nicotinic acid portion, especially if the primary metabolic pathways are saturated. researchgate.net

The metabolism of nicotinic acid itself is known to involve conjugation with glycine (B1666218) to form nicotinuric acid, as well as methylation and subsequent oxidation. nih.govnih.govoregonstate.edu It is plausible that this compound could undergo similar conjugation and methylation reactions on its nicotinic acid core.

Potential Research Applications and Future Directions

Development of Novel Therapeutic Lead Compounds for Metabolic Disorders

The G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic diseases. nih.govpatsnap.com This receptor is activated by long-chain fatty acids, including beneficial omega-3 fatty acids, and plays a crucial role in regulating glucose metabolism, insulin (B600854) sensitivity, and inflammation. nih.govpatsnap.com As such, the development of high-affinity, selective small-molecule GPR120 agonists is an area of intense research for conditions like type 2 diabetes and obesity. nih.gov

One such potent and selective GPR120 agonist, referred to in research as Compound A (cpdA), has demonstrated significant promise in preclinical studies. nih.gov In obese mice fed a high-fat diet, treatment with this GPR120 agonist led to marked improvements in metabolic health, including:

Improved glucose tolerance nih.gov

Decreased hyperinsulinemia nih.gov

Increased insulin sensitivity nih.gov

Reduced hepatic steatosis (fatty liver) nih.gov

These beneficial effects highlight the potential of GPR120 agonists to act as potent insulin-sensitizing drugs. nih.gov Given that 2-Butylsulfanyl-nicotinic acid shares the core nicotinic acid scaffold, it represents a candidate for exploration as a GPR120 agonist. Future research would involve synthesizing and screening this compound for its affinity and activity at the GPR120 receptor, followed by preclinical testing to evaluate its efficacy in models of metabolic disorders. The combination of GPR120 agonists with other drugs, such as PPARγ agonists like rosiglitazone, has also shown synergistic improvements in glucose tolerance and insulin sensitivity, suggesting another potential therapeutic strategy. nih.gov

| Metabolic Parameter | Observed Effect | Significance | Reference |

|---|---|---|---|

| Glucose Tolerance | Improved | Demonstrates better control of blood sugar levels after a glucose challenge. | nih.gov |

| Insulin Sensitivity | Increased | Indicates that cells are more responsive to insulin, a key factor in treating type 2 diabetes. | nih.gov |

| Hyperinsulinemia | Decreased | Reduction in excessive insulin levels in the blood, a hallmark of insulin resistance. | nih.gov |

| Hepatic Steatosis | Decreased | Suggests a reduction in fat accumulation in the liver. | nih.gov |

Exploration as Anti-inflammatory Agents for Preclinical Disease Models

Chronic low-grade inflammation is a key underlying factor in a host of diseases, including metabolic syndrome, atherosclerosis, and certain inflammatory disorders. patsnap.comccf.org Nicotinic acid and its derivatives have well-documented anti-inflammatory properties. chemistryjournal.netnih.govresearchgate.net The GPR120 receptor, which is highly expressed in pro-inflammatory macrophages, is a key mediator of these effects. nih.govnih.gov Activation of GPR120 by omega-3 fatty acids or synthetic agonists exerts potent anti-inflammatory actions. nih.govnih.gov

For example, studies using GPR120 agonists have shown broad anti-inflammatory effects in macrophage cells, and these effects are absent when the GPR120 receptor is knocked down. nih.gov In preclinical models of obesity, treatment with a GPR120 agonist produced significant anti-inflammatory effects in macrophages. nih.gov Similarly, nicotinic acid itself has been shown to reduce the secretion of pro-inflammatory mediators like TNF-α and interleukin-6 from human monocytes. nih.gov A recent meta-analysis of clinical trials concluded that niacin treatment is associated with significant reductions in the inflammatory markers C-reactive protein (CRP) and TNF-α. researchgate.netspringermedizin.de

Based on this strong body of evidence, this compound warrants investigation as a potential anti-inflammatory agent. Its activity could be tested in various preclinical models of inflammatory diseases, such as carrageenan-induced paw edema in rats, a model of inflammatory pain, or in cell-based assays using macrophages stimulated with inflammatory agents. nih.gov

Utility in Further Elucidating GPR120 Receptor Biology

The study of receptor biology and function is critically dependent on the availability of high-quality pharmacological probes or "tool compounds". nih.gov These are typically selective agonists or antagonists that allow researchers to activate or block a specific receptor to understand its downstream signaling pathways and physiological roles. While natural ligands like omega-3 fatty acids can activate GPR120, they often lack the specificity and potency required for detailed mechanistic studies. nih.gov

The development of synthetic agonists that are highly selective for GPR120 over other related receptors (like GPR40) has been a crucial step in validating GPR120 as a therapeutic target. nih.gov These tool compounds have been instrumental in demonstrating that GPR120 activation leads to anti-inflammatory and insulin-sensitizing effects. nih.govnih.gov Should this compound prove to be a selective GPR120 agonist, it could serve as a valuable new tool compound. Researchers could use it to further investigate the nuanced aspects of GPR120 signaling, such as its coupling to different intracellular proteins (e.g., Gαq/11 and β-arrestin-2) and its role in various cell types and tissues. nih.gov

Application in Targeted Drug Delivery Systems or Conjugates

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, thereby enhancing efficacy and reducing systemic side effects. One strategy involves conjugating a drug to a targeting ligand that binds to receptors overexpressed on specific cells. Nicotinic acid and its derivatives are interesting candidates for such systems. For example, a targeted nanoparticle system using a rabies virus-derived peptide, which binds to the nicotinic acetylcholine (B1216132) receptor, has been developed to enhance drug accumulation in neural cells. ulster.ac.uk

While distinct from the GPR120 receptor, this demonstrates the principle of using nicotinic acid-related structures in targeting strategies. Furthermore, novel delivery systems have been designed to overcome some of the side effects of nicotinic acid itself, such as cutaneous flushing. nih.gov These include pH-responsive nanohybrids that control the release of the drug. nih.gov this compound could potentially be incorporated into similar advanced drug delivery systems. It could be conjugated to nanoparticles, polymers, or other carriers to target tissues expressing GPR120, such as adipose tissue or inflammatory macrophages, or formulated in a controlled-release system to optimize its therapeutic window.

Advanced Synthetic Strategies for Complex Nicotinic Acid Architectures

The nicotinic acid scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. chemistryjournal.netnih.govmdpi.com Numerous synthetic methodologies have been developed to create complex nicotinic acid derivatives with potential therapeutic applications, including anticancer and antimicrobial agents. nih.govnih.govmdpi.com The synthesis of these complex architectures often involves multi-step processes starting from nicotinic acid or its simpler derivatives, such as 2-chloronicotinic acid. chemistryjournal.net

These strategies include creating acylhydrazones through condensation reactions or splicing the nicotinic acid molecule with other heterocyclic structures like thiophene (B33073) to generate novel compounds. mdpi.comnih.gov The synthesis of this compound itself would likely involve nucleophilic substitution at the 2-position of a suitably activated nicotinic acid precursor. Further research into advanced synthetic methods could enable the creation of a library of related compounds, where the butylsulfanyl group is modified or other substitutions are made on the pyridine (B92270) ring. This would allow for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties for desired therapeutic targets like GPR120.

Multi-omics Approaches to Understand Systemic Biological Impacts in Preclinical Models

For a compound like this compound, a multi-omics investigation in preclinical models would be a valuable future direction. For instance, treating obese or diabetic animal models with the compound and subsequently analyzing tissues like the liver, adipose, and muscle using LC-MS/MS-based proteomics and metabolomics could reveal its precise effects. creative-proteomics.comfourwaves.comnih.gov Such a study could identify which specific metabolic pathways are altered, which proteins change in expression, and what downstream effects occur following target engagement (e.g., at the GPR120 receptor). This comprehensive data can help to confirm the intended mechanism of action, identify potential off-target effects, and discover novel biomarkers to track the drug's efficacy.

Q & A

Q. Answer :

- Variable groups : Modify the sulfanyl chain length (e.g., methyl to hexyl) and nicotinic acid substituents (e.g., nitro, amino).

- Activity assays : Prioritize enzyme inhibition (e.g., COX-2) and cellular uptake studies.

- Computational modeling : Use DFT calculations to correlate electronic properties (HOMO/LUMO) with bioactivity. Validate predictions with in vitro data .

Basic: What purity benchmarks are essential for this compound in pharmacological studies?

Answer : For in vivo studies:

- HPLC purity : ≥98% (210 nm detection).

- Residual solvents : Meet ICH Q3C limits (e.g., <500 ppm for DMF).

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: How to troubleshoot low yields in the synthesis of this compound?

Answer : Common issues and solutions:

- Side reactions : Add radical inhibitors (e.g., BHT) if thiol-ene polymerization occurs.

- Poor nucleophilicity : Activate the thiol with NaH or TEA.

- Workup losses : Optimize extraction pH (e.g., pH 4–5 for acid stability) and use SPE columns for purification .

Basic: What spectroscopic methods are critical for confirming the structure of this compound?

Q. Answer :

- IR : Confirm S-H bond absence (2500–2600 cm) and carboxylic acid O-H (2500–3300 cm).

- -NMR : Identify butylsulfanyl protons (δ 1.2–1.6 ppm, multiplet) and aromatic protons (δ 8.0–9.0 ppm).

- -NMR : Detect the thiocarbonyl carbon (δ 35–45 ppm) .

Advanced: How can researchers validate the metabolic pathways of this compound in hepatic models?

Q. Answer :

- In vitro assays : Use human liver microsomes (HLM) with NADPH cofactor.

- Metabolite ID : Employ LC-QTOF-MS/MS with data-dependent acquisition (DDA).

- Kinetic analysis : Calculate intrinsic clearance (CL) using substrate depletion curves .

Advanced: What statistical approaches are recommended for analyzing dose-response data of this compound?

Q. Answer :

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation).

- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalies.

- Uncertainty quantification : Report 95% confidence intervals for EC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.